![molecular formula C9H15NO2 B057234 (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid CAS No. 145513-92-4](/img/structure/B57234.png)
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid
Description
“(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is also known by other names such as “1H-Indole-2-carboxylic acid, octahydro-, (2R,3aS,7aR)-” and "(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid" .
Synthesis Analysis
The synthesis of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” involves several steps. One method requires eleven steps including an initial pig liver esterase digestion to provide the product in stereochemically pure form but in a 95:5 mixture of isomers at position 2 .Molecular Structure Analysis
The molecular structure of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” can be represented by the InChI code: “InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1” and the SMILES string: "C1CC[C@@H]2C@@HCC@@HC(=O)O" .Chemical Reactions Analysis
“(2R,3aR,7aR)-rel-OctahydroIndole-2-carboxylic Acid” is a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .Physical And Chemical Properties Analysis
The molecular weight of “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” is 169.22 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 169.110278721 g/mol and the monoisotopic mass is also 169.110278721 g/mol .Scientific Research Applications
Stereoselective Synthesis
This compound can be used in the stereoselective synthesis of substituted 1,3-dioxolanes . The reaction involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The stereoselective formation of substituted 1,3-dioxolanes is achieved through the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .
Pharmaceutical Building Blocks
“(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” is listed as a pharmaceutical building block . This suggests that it could be used as a starting material or intermediate in the synthesis of various pharmaceutical compounds.
Research and Development
As a chiral compound, “(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid” can be used in research and development to study stereoselective reactions and the synthesis of new chiral pharmaceuticals .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials with unique properties, given its specific chiral structure .
properties
IUPAC Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229722 | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
CAS RN |
145513-92-4, 108507-42-2 | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145513-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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